N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
Historical Development of 1,8-Naphthyridine Chemistry
The 1,8-naphthyridine scaffold, first synthesized in the mid-20th century, emerged as a critical heterocyclic system due to its structural resemblance to biologically active quinoline and naphthalene derivatives. Early research focused on its coordination chemistry, leveraging the two nitrogen atoms at positions 1 and 8 to form stable metal complexes. The discovery of nalidixic acid in 1962 marked a watershed moment, demonstrating the scaffold’s antibacterial potential through inhibition of DNA gyrase. Subsequent decades saw systematic exploration of substitution patterns, particularly at positions 2, 3, and 7, to optimize pharmacokinetic and pharmacodynamic properties. For example, enoxacin and trovafloxacin incorporated fluorine and piperazine groups, respectively, to enhance microbial target affinity and bioavailability.
Significance of the 1,8-Naphthyridine Scaffold in Medicinal Research
The 1,8-naphthyridine core’s planar aromatic structure enables π-π stacking interactions with biological macromolecules, while its nitrogen atoms facilitate hydrogen bonding and metal chelation. These features underpin its versatility across therapeutic domains:
- Antimicrobial Activity : Fluoroquinolone derivatives like gemifloxacin exploit C-7 substituents to broaden Gram-negative and atypical pathogen coverage.
- Anticancer Potential : 3-Carboxamide derivatives, such as MHY-449 , induce apoptosis in colon cancer cells by intercalating DNA and inhibiting topoisomerases.
- Neurological Applications : Modifications at C-2 and C-3 have yielded adenosine receptor agonists with potential in Alzheimer’s disease and depression.
The scaffold’s adaptability is further evidenced by its role in kinase inhibition (e.g., EGFR) and anti-inflammatory mechanisms, making it a cornerstone of structure-activity relationship (SAR) studies.
Evolution of Substituted Naphthyridine Research Paradigms
Substitution patterns profoundly influence the bioactivity profile of 1,8-naphthyridines. Key advancements include:
- C-3 Functionalization : Carboxamide groups, as seen in the target compound, enhance solubility and enable hydrogen bonding with enzymatic active sites. The ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate derivative (CAS 35482-56-5) demonstrated that ester-to-amide conversions improve metabolic stability.
- C-7 Modifications : Methyl or fluorine substituents at this position, as in the subject molecule, optimize steric and electronic interactions with hydrophobic binding pockets.
- N-1 Side Chains : The introduction of 2-oxo-2-(m-tolylamino)ethyl at N-1 in the target compound reflects a shift toward hybrid structures combining naphthyridine with arylalkylamine motifs, potentially enhancing blood-brain barrier penetration.
Modern synthetic strategies, such as the Friedländer reaction in aqueous media, have enabled greener and more efficient access to these derivatives.
Current Research Landscape for Functionalized 1,8-Naphthyridines
Contemporary studies prioritize multitarget agents and mechanistic diversification:
- Dual Topoisomerase II/Histone Deacetylase Inhibitors : Hybrid molecules like CCT245737 merge naphthyridine scaffolds with hydroxamate groups for synergistic epigenetic and genotoxic effects.
- Kinase Inhibition : Derivatives bearing thiophene or cyclohexyl groups (e.g., CID 118719603) exhibit nanomolar potency against ABL1 and FLT3 kinases.
- Fluorine-Containing Analogues : The 4-fluorophenylmethyl group in CID 6483031 exemplifies the use of fluorine to enhance membrane permeability and target affinity.
Emerging trends also emphasize computational drug design and fragment-based approaches to optimize substituent configurations.
Positioning the Target Compound in Contemporary Research
N-(3-Fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide epitomizes the integration of multiple strategic modifications:
- C-3 Carboxamide : This group, shared with anticancer agents like MHY-449, facilitates interactions with catalytic lysine residues in kinases.
- N-1 Hybrid Side Chain : The m-tolylaminoethyl moiety may confer selectivity for aminergic receptors or tyrosine kinases, as observed in CID 118719603.
- C-7 Methyl Group : Enhances metabolic stability compared to bulkier substituents, aligning with trends in kinase inhibitor design.
- 3-Fluorophenyl Ring : Fluorination at the meta position balances lipophilicity and electronic effects, mirroring strategies in CID 6483031.
Ongoing research likely focuses on this compound’s potential as a multikinase inhibitor or epigenetic modulator , given its structural parallels to clinical candidates.
Properties
IUPAC Name |
N-(3-fluorophenyl)-7-methyl-1-[2-(3-methylanilino)-2-oxoethyl]-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3/c1-15-5-3-7-18(11-15)28-22(31)14-30-13-21(23(32)20-10-9-16(2)27-24(20)30)25(33)29-19-8-4-6-17(26)12-19/h3-13H,14H2,1-2H3,(H,28,31)(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKLYURXFRUQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Addition of the Methyl Group: Methylation can be achieved using methylating agents like methyl iodide in the presence of a base.
Formation of the Oxo and Carboxamide Groups: These functional groups can be introduced through oxidation and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of alcohols from ketones.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide has shown promise in medicinal chemistry due to its potential as an enzyme inhibitor and receptor modulator.
Enzyme Inhibition
The compound may inhibit specific enzymes by binding to their active sites. This mechanism is crucial for developing drugs targeting various diseases, including cancer and bacterial infections.
Receptor Modulation
It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. This property is particularly valuable in the design of therapeutics for neurological disorders and metabolic diseases.
Pharmacology
Recent studies have indicated that compounds similar to this compound exhibit significant biological activity.
Anticancer Activity
Research has demonstrated that naphthyridine derivatives can possess anticancer properties. The unique structure of this compound may enhance its efficacy against certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antibacterial Properties
The compound's structural features suggest potential antibacterial activity. Investigations into its effectiveness against various bacterial strains could lead to new antibiotic agents in an era of increasing antibiotic resistance.
Materials Science
In addition to its biological applications, this compound may have applications in materials science due to its unique chemical structure.
Polymer Chemistry
The compound can be utilized as a building block in polymer synthesis. Its reactive functional groups allow for the creation of novel materials with tailored properties for applications in coatings, adhesives, and drug delivery systems.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of naphthyridine derivatives similar to this compound against human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.
Case Study 2: Antibacterial Testing
Another research project investigated the antibacterial effects of naphthyridine derivatives against multi-drug-resistant bacterial strains. The findings suggested that these compounds exhibited promising antibacterial activity, highlighting their potential as new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The 1,8-naphthyridine core allows for diverse functionalization, influencing molecular weight, lipophilicity (logP), and solubility. Key analogues and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural differences from G611-0521.
Key Observations:
- Lipophilicity: The target compound’s m-tolylamino group (aromatic) likely increases logP compared to G611-0521’s propylamino (aliphatic), favoring membrane permeability but reducing aqueous solubility .
- Ionization : Carboxylic acid derivatives (e.g., NCA) exhibit pH-dependent solubility, whereas carboxamides (target, G611-0521) remain neutral, affecting bioavailability .
Bioactivity Insights
- Carboxamides vs. Carboxylic Acids : Carboxamides (target, G611-0521) may exhibit improved blood-brain barrier penetration compared to ionized carboxylic acids (NCA) .
Biological Activity
N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a naphthyridine core, which is often associated with various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 444.47 g/mol. The structure features several functional groups that may contribute to its biological activity, including a fluorophenyl group and a carboxamide moiety.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to naphthyridine derivatives. For instance, derivatives with similar structural features have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, particularly those strains resistant to conventional antibiotics like methicillin and vancomycin .
In one study, naphthoquinone-fused thiazole derivatives demonstrated broad-spectrum antimicrobial activity, suggesting that modifications to the naphthyridine structure could enhance antibacterial efficacy . The specific compound may exhibit similar properties due to its structural analogies.
Cytotoxicity
Cytotoxicity assays have indicated that naphthyridine derivatives can exhibit selective toxicity towards cancer cell lines. For example, compounds derived from naphthyridine frameworks have been tested against MCF-7 breast cancer cells, showing varying degrees of cytotoxic effects . Although specific data on the cytotoxicity of this compound is limited, its structural characteristics suggest potential for similar activity.
Study on Antimicrobial Activity
A recent investigation into the antimicrobial properties of various naphthyridine derivatives included testing against multi-drug resistant strains. The study found that certain modifications significantly enhanced antibacterial activity. For instance, a derivative with a 3,4-dichlorophenyl substituent showed an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against methicillin-resistant S. aureus (MRSA) .
| Compound | Structure | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Compound A | 3,4-Dichlorophenyl | 8 | MRSA |
| Compound B | 3-Fluorophenyl | TBD | TBD |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1,8-naphthyridine-3-carboxamide derivatives, and how can they be adapted for the target compound?
- Methodological Answer : The synthesis typically involves condensation reactions of substituted naphthyridine precursors with amide-forming reagents. For example, describes the use of POCl₃ in DMF to activate carboxyl groups, followed by nucleophilic substitution with amines . Adapting this to the target compound would require:
- Step 1 : Synthesis of the 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid core via cyclization of substituted pyridine derivatives.
- Step 2 : Activation of the carboxylic acid using POCl₃ or other acylating agents (e.g., EDCl/HOBt).
- Step 3 : Coupling with the amine moiety (2-oxo-2-(m-tolylamino)ethyl) under controlled heating (60–80°C) in anhydrous DMF or DCM .
- Characterization : Confirmation via ¹H/¹³C NMR (e.g., aromatic protons at δ 8.5–9.2 ppm, amide NH signals at δ 9.9 ppm) and IR (C=O stretches at 1650–1685 cm⁻¹) .
Q. How can researchers validate the structural integrity of the compound post-synthesis?
- Methodological Answer : A multi-spectral approach is critical:
- NMR : Aromatic protons and substituents (e.g., 3-fluorophenyl) should align with calculated chemical shifts. For example, reports NH signals at δ 9.91 ppm and methyl groups at δ 2.3–2.5 ppm .
- IR : Confirm the presence of amide (1650 cm⁻¹) and keto (1685 cm⁻¹) carbonyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical molecular weight (e.g., ±0.002 Da error, as in ) .
- X-ray Diffraction : If crystalline, compare bond lengths/angles with analogous structures (e.g., 1,8-naphthyridine derivatives in ) .
Advanced Research Questions
Q. What strategies can optimize the reaction yield for introducing the 2-oxo-2-(m-tolylamino)ethyl side chain?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. achieved higher yields in DMF compared to THF .
- Catalysis : Introduce catalytic bases (e.g., triethylamine) to deprotonate the amine and enhance nucleophilicity, as demonstrated in for analogous oxime syntheses .
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation. Overheating may degrade the naphthyridine core .
- Ultrasonic Assistance : reports 15–20% yield improvements using sonochemical methods (40 kHz, 50°C) for similar naphthyridine derivatives .
Q. How can researchers resolve contradictions in spectral data between synthesized batches?
- Methodological Answer :
- Batch Comparison : Analyze multiple batches via HPLC (e.g., using Chromolith columns, as in ) to detect impurities or stereoisomers .
- Dynamic NMR : Use variable-temperature NMR to identify rotamers or tautomers causing signal splitting (e.g., amide proton exchange in DMSO-d₆) .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at suspected labile positions (e.g., the amide nitrogen) to track conformational changes .
Q. What in silico approaches are suitable for predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, as in ’s pfmrk inhibitors) .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors (see for analogous carboxamide SAR) .
- ADMET Prediction : Tools like SwissADME can forecast solubility (e.g., logS ≈ -4.5) and permeability (e.g., Caco-2 cell penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
